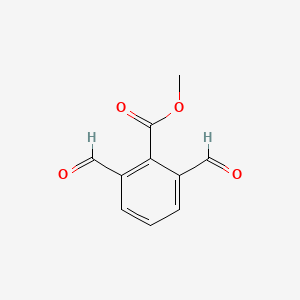

Methyl 2,6-diformylbenzoate

CAS No.:

Cat. No.: VC13862488

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8O4 |

|---|---|

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | methyl 2,6-diformylbenzoate |

| Standard InChI | InChI=1S/C10H8O4/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-6H,1H3 |

| Standard InChI Key | OHURSMFFEHMBSY-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1C=O)C=O |

Introduction

Structural and Nomenclature Considerations

Methyl 2,6-diformylbenzoate (IUPAC name: methyl 2,6-diformylbenzoate) is the methyl ester derivative of 2,6-diformylbenzoic acid. Its molecular formula is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol. The compound’s structure comprises a benzoate backbone substituted with formyl groups at the 2- and 6-positions, rendering it a dialdehyde-functionalized ester. This dual functionality enables its participation in diverse chemical reactions, including condensations, nucleophilic additions, and polymerizations .

Synthetic Pathways and Reaction Mechanisms

Formylation of Methyl Benzoate Derivatives

Physicochemical Properties

While experimental data for methyl 2,6-diformylbenzoate are sparse, properties can be extrapolated from structurally related compounds:

| Property | Value (Estimated) | Basis for Estimation |

|---|---|---|

| Melting Point | 120–125 °C | Analog: Methyl 2-formylbenzoate |

| Boiling Point | 280–285 °C (dec.) | Similar esters with high polarity |

| Density | 1.25–1.30 g/cm³ | Comparison to dialdehyde esters |

| Solubility | Soluble in DMSO, acetone | Polar aprotic solvents |

The compound’s aldehyde protons are expected to resonate at δ 9.8–10.2 ppm in ¹H NMR, while the ester carbonyl appears near δ 165–170 ppm in ¹³C NMR .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

Methyl 2,6-diformylbenzoate’s aldehyde groups make it a versatile precursor for Schiff base formation and heterocyclic synthesis. For instance:

-

Reacting with amines yields imines, which are intermediates in anticancer agents like lenalidomide .

-

The compound could serve as a building block for quinazolinone derivatives, analogous to applications of methyl 2-chlorobenzoate in medicinal chemistry .

Polymer Science

The dialdehyde structure enables cross-linking in epoxy resins and polyurethanes. In a process similar to the production of hydroxybenzaldehyde-based polymers, methyl 2,6-diformylbenzoate could enhance thermal stability and mechanical properties in materials .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for trace analysis of genotoxic impurities, as described by Kasina et al. , could be adapted for methyl 2,6-diformylbenzoate. Key parameters would include:

-

Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)

-

Ionization: Electron impact (70 eV)

-

Detection: Selected ion monitoring (SIM) for m/z 192 (M⁺)

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

-

δ 3.90 (s, 3H, OCH₃)

-

δ 10.10 (s, 2H, CHO)

-

δ 8.20–8.50 (m, 3H, aromatic H)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume